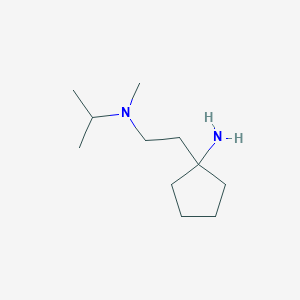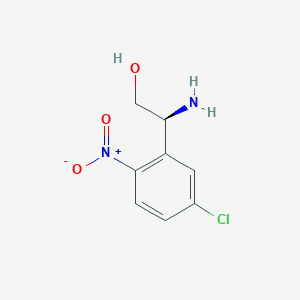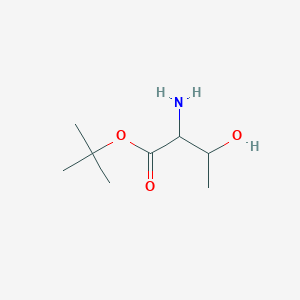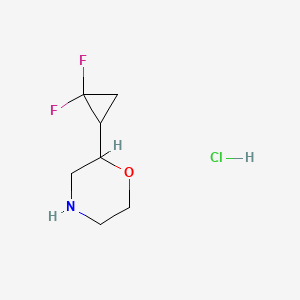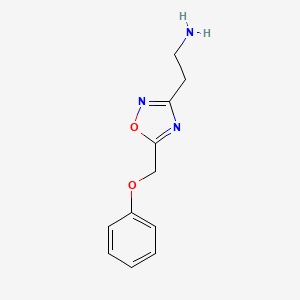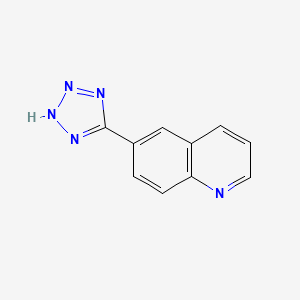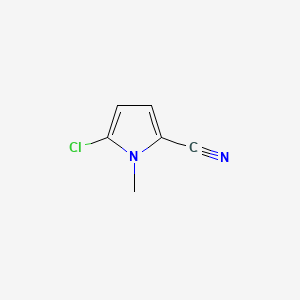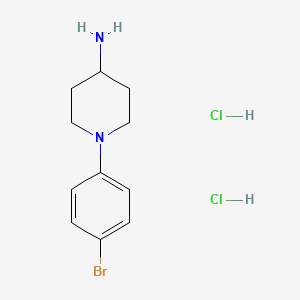
1-(4-Bromophenyl)piperidin-4-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C11H16BrClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further modified by the addition of an amine group and two hydrochloride molecules
Preparation Methods
The synthesis of 1-(4-Bromophenyl)piperidin-4-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and piperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of 4-bromobenzaldehyde with piperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4).
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromophenyl)piperidin-4-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-(4-Bromophenyl)piperidin-4-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperidin-4-amine: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperidin-4-amine: This compound contains a fluorine atom in place of the bromine atom. It may have different physicochemical properties and applications.
1-(4-Methylphenyl)piperidin-4-amine: This compound has a methyl group instead of a bromine atom
Properties
Molecular Formula |
C11H17BrCl2N2 |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H |
InChI Key |
JEODSHYCFAGTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



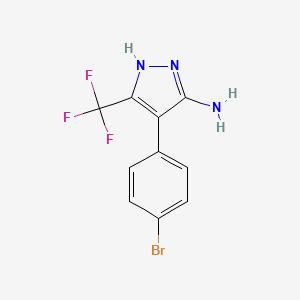
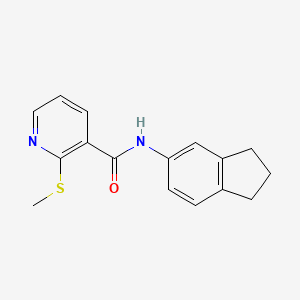
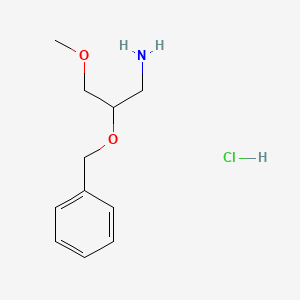
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
